1-Boc-3-cyanoazetidine
Overview
Description
1-Boc-3-cyanoazetidine, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals . The compound features a cyano group and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
1-Boc-3-cyanoazetidine is primarily used as a reagent or reactant in the preparation and structure-activity relationship (SAR) studies of pyridinylmethanol derivatives as TRPV3 antagonists . The TRPV3 (Transient Receptor Potential Vanilloid 3) is a non-selective cation channel that is part of the transient receptor potential channel family and is expressed predominantly in the skin .
Mode of Action
It is known to be involved in the synthesis of pyridinylmethanol derivatives, which act as antagonists to the trpv3 channel . This suggests that this compound may interact with its targets, leading to changes in the activity of the TRPV3 channel.
Biochemical Pathways
This compound is also used as a reactant for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles . This indicates that it plays a role in the biochemical pathways involved in the synthesis of these compounds.
Pharmacokinetics
Its molecular weight of 18222 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of pyridinylmethanol derivatives and substituted pyridines . These compounds can have various effects depending on their specific structures and targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has a predicted boiling point of 290.2±33.0 °C and should be stored in a dry, room temperature environment . These factors should be considered when using this compound in research or industrial applications.
Preparation Methods
1-Boc-3-cyanoazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Boc-3-cyanoazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic aromatic substitution reactions with disubstituted esters and nitriles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 3-cyanoazetidine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids for hydrolysis, bases for nucleophilic substitution, and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-3-cyanoazetidine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Boc-3-cyanoazetidine can be compared with other similar compounds, such as:
1-Boc-3-iodoazetidine: This compound features an iodine atom instead of a cyano group, making it useful for different types of chemical reactions.
1-Boc-3-azetidinone: This compound has a carbonyl group instead of a cyano group, which affects its reactivity and applications.
1-Cbz-3-(Boc-amino)azetidine: This compound contains both a Boc and a benzyloxycarbonyl (Cbz) protecting group, offering additional versatility in synthesis.
Properties
IUPAC Name |
tert-butyl 3-cyanoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFREESWPHICPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442692 | |
Record name | 1-Boc-3-cyanoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-54-1 | |
Record name | 1-Boc-3-cyanoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine-3-carbonitrile, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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